molecular formula C12H17N3O B1273363 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide CAS No. 474317-63-0

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide

Cat. No.: B1273363
CAS No.: 474317-63-0
M. Wt: 219.28 g/mol
InChI Key: UWQSMZMXPUMBSX-UHFFFAOYSA-N
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Description

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide is a chemical compound with the molecular formula C12H17N3O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide can be synthesized through the reaction of 1-benzyl-pyrrolidine-3-carboxylic acid with hydrazine. The reaction typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Azides or nitroso derivatives.

    Reduction Products: Amines or hydrazines.

    Substitution Products: Various substituted hydrazides or amides.

Scientific Research Applications

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-pyrrolidine-3-carboxylic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The benzyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

    1-Benzyl-pyrrolidine-3-carboxylic acid: The parent compound, lacking the hydrazide group.

    1-Benzyl-pyrrolidine-3-carboxylic acid amide: Similar structure but with an amide group instead of a hydrazide.

    1-Benzyl-3-pyrrolidinol: A hydroxyl derivative of the parent compound.

Uniqueness: 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity and biological activity compared to its analogs. The hydrazide group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design .

Properties

IUPAC Name

1-benzylpyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-14-12(16)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQSMZMXPUMBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)NN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392272
Record name 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474317-63-0
Record name 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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